3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-fluorobicyclo[111]pentane-1-carboxylic acid is a unique compound characterized by its bicyclic structure, which includes a fluorine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This process is carried out under anhydrous conditions using reagents such as sodium hydroxide (NaOH) and solvents like tetrahydrofuran (THF) and water . The reaction mixture is often biphasic, and the progress is monitored using techniques like thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and employing industrial-scale reactors to handle larger volumes of reactants and solvents.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Medicine: The compound is explored for its potential as a drug candidate, particularly in the development of treatments for neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The bicyclic structure provides rigidity, which can improve the selectivity and potency of the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the amino group but shares the fluorinated bicyclic structure.
Bicyclo[1.1.1]pentane-1-carboxylic acid: Does not contain the fluorine atom, making it less reactive in certain chemical reactions.
Uniqueness
3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid stands out due to the presence of both the amino and fluorine groups, which confer unique chemical and biological properties. The combination of these functional groups enhances its potential as a versatile building block in synthetic chemistry and as a promising candidate in drug discovery.
Properties
Molecular Formula |
C6H8FNO2 |
---|---|
Molecular Weight |
145.13 g/mol |
IUPAC Name |
3-amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C6H8FNO2/c7-3-5(4(9)10)1-6(3,8)2-5/h3H,1-2,8H2,(H,9,10) |
InChI Key |
YGXSXOPWPGCHMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2F)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.